molecular formula C21H26ClN3S B2509908 4-(5-chloro-2-methylphenyl)-N-(4-isopropylphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide CAS No. 904662-37-9

4-(5-chloro-2-methylphenyl)-N-(4-isopropylphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide

Cat. No. B2509908
CAS RN: 904662-37-9
M. Wt: 387.97
InChI Key: GTQNFNQOFNKVTM-UHFFFAOYSA-N
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Description

The compound "4-(5-chloro-2-methylphenyl)-N-(4-isopropylphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide" is a chemical entity that appears to be related to a class of pyrazine derivatives. These derivatives are known for their potential pharmacological activities, as evidenced by the research on similar compounds. For instance, pyrazine derivatives have been studied for their antiviral activities and interactions with biological targets such as cathepsin K, which is implicated in various diseases . Additionally, the structural features of pyrazine derivatives, such as the presence of chloro, methyl, and carboxamide groups, contribute to their chemical behavior and biological interactions .

Synthesis Analysis

While the specific synthesis of "this compound" is not detailed in the provided papers, similar pyrazine derivatives have been synthesized from various starting materials, such as N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide . The synthesis typically involves multiple steps, including the formation of intermediates like pyrazoline derivatives, which can be further modified to achieve the desired substitution pattern on the pyrazine ring .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is characterized using spectroscopic techniques and computational methods. For example, density functional theory (DFT) has been employed to obtain molecular structural parameters and vibrational frequencies of related compounds . The presence of substituents on the pyrazine ring influences the electronic distribution within the molecule, as indicated by HOMO and LUMO analysis, which can affect the molecule's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Pyrazine derivatives can participate in various chemical reactions, primarily due to their reactive sites, which are elucidated through molecular electrostatic potential mapping. These sites are prone to nucleophilic and electrophilic attacks, which can lead to further chemical transformations . The reactivity of these compounds is also influenced by their electronic properties, such as hyperpolarizability, which suggests potential applications in nonlinear optics .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are closely related to their molecular structure. The presence of different substituents affects properties like bond lengths and vibrational frequencies, as observed in spectroscopic studies . The calculated hyperpolarizability values indicate that these compounds may exhibit significant nonlinear optical properties . Furthermore, the pharmacological screening of similar compounds has shown promising anti-inflammatory activities with low toxicity, suggesting potential therapeutic applications .

Scientific Research Applications

Synthetic Chemistry and Molecular Structures

The compound 4-(5-chloro-2-methylphenyl)-N-(4-isopropylphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide is involved in the synthesis of various chemical structures. For instance, it is used in the synthesis of reduced bipyrazoles and their derivatives. These compounds have been structurally characterized, revealing significant charge delocalization and distinct conformations in their molecular structure, as described by Cuartas et al. (2017) (Cuartas et al., 2017).

Anticancer Applications

The compound plays a role in the development of novel anticancer agents. Gomha et al. (2014) synthesized novel thiadiazoles and thiazoles incorporating pyrazole moiety, which showed promising anticancer activity, particularly against breast carcinoma cell lines (Gomha et al., 2014).

Antitubercular Activity

In the field of anti-tubercular research, Ali et al. (2007) synthesized pyrazoline derivatives using a similar compound, which demonstrated significant activity against Mycobacterium tuberculosis (Ali et al., 2007).

Antimicrobial and Antioxidant Properties

The derivatives of pyrazole-based compounds, including this compound, have been studied for their antimicrobial activities. Hamada et al. (2015) found that chloro derivatives exhibited significant antimicrobial properties (Hamada et al., 2015).

Antidepressant Activities

The compound also plays a role in the synthesis of pyrazoline derivatives with potential antidepressant activities. Palaska et al. (2001) synthesized and tested several 3,5-diphenyl-2-pyrazoline derivatives for their antidepressant effects in mice (Palaska et al., 2001).

Structural and Theoretical Investigations

Structural and theoretical investigations of pyrazole derivatives are a significant aspect of scientific research involving this compound. Viveka et al. (2016) focused on experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives, revealing insights into molecular structures and properties (Viveka et al., 2016).

properties

IUPAC Name

4-(5-chloro-2-methylphenyl)-N-(4-propan-2-ylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3S/c1-15(2)17-5-8-19(9-6-17)23-21(26)25-12-10-24(11-13-25)20-14-18(22)7-4-16(20)3/h4-9,14-15H,10-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQNFNQOFNKVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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